molecular formula C16H17N3O2S B5870555 1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone

1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone

Cat. No. B5870555
M. Wt: 315.4 g/mol
InChI Key: XTLZLNBKOYKRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP acts as a neurotoxin and selectively destroys dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animal models.

Mechanism of Action

MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a range of biochemical and physiological effects, including decreased dopamine levels in the brain, increased oxidative stress, mitochondrial dysfunction, and inflammation. These effects are thought to contribute to the development of Parkinson's disease-like symptoms in animal models.

Advantages and Limitations for Lab Experiments

The use of MPTP in animal models of Parkinson's disease has several advantages, including its ability to selectively target dopaminergic neurons and its ability to closely mimic the pathology of Parkinson's disease in humans. However, there are also limitations to the use of MPTP, including its potential toxicity to researchers and the need for careful handling and disposal of the compound.

Future Directions

There are several future directions for research using MPTP, including the development of new animal models of Parkinson's disease using different doses and routes of administration of MPTP, the investigation of the effects of environmental factors on MPTP-induced neurotoxicity, and the testing of potential therapeutic interventions for Parkinson's disease using MPTP-induced animal models. Additionally, further research is needed to fully understand the mechanisms of MPTP-induced neurotoxicity and its relevance to the development of Parkinson's disease in humans.

Synthesis Methods

MPTP can be synthesized by reacting 4-morpholine-2-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields MPTP as a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

MPTP has been extensively used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the brain closely resemble the pathology of Parkinson's disease in humans. Animal models created using MPTP have been used to study the mechanisms of Parkinson's disease, test potential therapeutic interventions, and investigate the effects of environmental factors on the development of the disease.

properties

IUPAC Name

1-(6-morpholin-4-yl-2-phenyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11(20)13-15(19-7-9-21-10-8-19)17-14(18-16(13)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLZLNBKOYKRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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